TC-I 2014

Description

Structure

3D Structure

Properties

IUPAC Name |

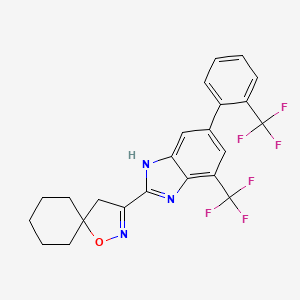

3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFCZZEKTVDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of the Tc Toxin Complex: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toxin complexes (Tc) are sophisticated, multi-subunit protein nanomachines employed by a variety of Gram-negative and Gram-positive bacteria, including notable human and insect pathogens like Yersinia pestis and Photorhabdus luminescens.[1] These toxins utilize a unique syringe-like mechanism to breach host cell membranes and deliver cytotoxic enzymes directly into the cytoplasm, leading to cell death.[2][3] The tripartite structure, comprising subunits TcA, TcB, and TcC, assembles into a massive holotoxin. Understanding the intricate structure of this complex is paramount for developing novel biopesticides and for designing therapeutic protein delivery systems. This guide provides a detailed examination of the Tc toxin complex's structure, assembly, and mechanism of action, supported by quantitative data and summaries of key experimental methodologies.

Overall Architecture of the Holotoxin

The fully assembled Tc holotoxin is a formidable ~1.7 MDa complex formed by three core protein subunits: TcA, TcB, and TcC.[4][5] The complex operates as a modular system where each component has a distinct and essential role in the intoxication process.

-

TcA Subunit: Forms the primary structural and functional backbone, acting as the cell receptor-binding, membrane-penetrating, and protein-translocating component.

-

TcB and TcC Subunits: Together, these form a heterodimeric "cocoon" that encapsulates and protects the toxic enzyme payload until the moment of delivery.

The subunits assemble with a stoichiometric ratio of (TcA)₅:(TcB)₁:(TcC)₁, forming the complete A₅BC holotoxin.

Subunit TcA: The Bell-Shaped Translocator

The TcA subunit is the largest component, assembling into a ~1.4 MDa bell-shaped homopentamer that stands approximately 24 nm tall and 18 nm wide. Its structure is a masterpiece of protein engineering, comprising several key functional domains.

-

Outer Shell: A robust external casing decorated with variable Receptor-Binding Domains (RBDs) that determine host specificity by interacting with cell-surface glycans or protein receptors.

-

Translocation Channel: A central, pre-formed α-helical channel that remains protected within the shell in its soluble, "prepore" state.

-

Linker Domain: A stretched, unfolded polypeptide that connects the central channel to the outer shell. This domain acts as an "entropic spring".

-

TcB-Binding Domain: A conserved domain at the apex of the TcA pentamer, crucial for docking the TcB-TcC cocoon.

Upon receptor binding and endocytosis, the acidic environment of the late endosome triggers a massive conformational change. This pH shift causes the outer shell to open, releasing the tension in the linker domain. The linker then contracts, driving the translocation channel forward like a syringe needle, which then perforates the endosomal membrane.

Subunits TcB and TcC: The Toxin Cocoon

The TcB and TcC subunits assemble into a stable, ~250 kDa heterodimeric subcomplex. This structure functions as a protective cocoon, shielding the actual toxic enzyme from the external environment.

-

Structure: The cocoon is primarily composed of β-sheets and rearrangement hotspot (RHS) repeats.

-

Toxic Payload (HVR): The true cytotoxic component is a ~30 kDa enzyme located at the C-terminus of the TcC subunit, known as the Hypervariable Region (HVR). This region is highly variable among different bacterial species, leading to diverse toxic activities, such as ADP-ribosylation of actin.

-

Autoproteolysis: Within the sealed cocoon, the HVR is autoproteolytically cleaved from the rest of the TcC subunit by a conserved aspartyl protease domain, priming it for translocation.

-

Gating Mechanism: The TcB subunit features a six-bladed β-propeller domain that acts as a gate. Upon binding to the TcA channel, this gate undergoes a conformational change, opening the cocoon and allowing the unfolded HVR to be threaded into the translocation channel.

Quantitative Data Summary

The structural characterization of the Tc toxin complex has yielded precise quantitative data, which is summarized below for clarity and comparison.

| Component | Subunit(s) | Molecular Weight (kDa) | Key Structural Features | Dimensions |

| Holotoxin | A₅BC | ~1,700 | Fully assembled, syringe-like tripartite complex. | - |

| TcA Pentamer | A₅ | ~1,400 | Bell-shaped translocator with a central channel and outer shell. | ~24 nm (height) x 18 nm (width) |

| TcB-TcC Cocoon | BC | ~250 | Heterodimeric complex encapsulating the toxic enzyme. | - |

| TcB Subunit | B | ~170 | Forms the lower part of the cocoon and contains the gating β-propeller. | - |

| TcC Subunit | C | ~100 | Forms the upper part of the cocoon and contains the HVR. | - |

| Toxic Enzyme (HVR) | C-terminus of C | ~30 | The hypervariable cytotoxic payload, autoproteolytically cleaved within the cocoon. | - |

Visualized Mechanisms and Workflows

Tc Toxin Intoxication Pathway

The following diagram illustrates the sequential steps of host cell intoxication by the Tc toxin complex, from initial receptor binding to the final release of the toxic enzyme into the cytoplasm.

Caption: The intoxication pathway of the Tc toxin complex.

Experimental Workflow: Cryo-EM Structure Determination

The high-resolution structures of the Tc toxin complex in its various states have been primarily elucidated using single-particle cryo-electron microscopy (cryo-EM). The generalized workflow for this powerful technique is outlined below.

Caption: Generalized workflow for single-particle cryo-EM.

Key Experimental Protocols

Single-Particle Cryo-Electron Microscopy (Cryo-EM)

This is the cornerstone technique for determining the near-atomic structure of large, flexible macromolecular complexes like the Tc toxin.

-

Objective: To determine the three-dimensional structure of the Tc holotoxin (or its subcomplexes) in its native, hydrated state.

-

Methodology:

-

Protein Expression and Purification: The individual subunits (TcA, TcB, TcC) are recombinantly expressed, typically in E. coli, and purified using affinity and size-exclusion chromatography. The holotoxin is then assembled in vitro by mixing the purified components.

-

Grid Preparation and Vitrification: A small volume (~3 µL) of the purified complex solution at a suitable concentration (e.g., 1-5 mg/mL) is applied to a cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot). This process freezes the sample faster than ice crystals can form, embedding the protein complexes in a layer of amorphous, glass-like ice.

-

Data Acquisition: The vitrified grids are loaded into a high-end transmission electron microscope (TEM) (e.g., Titan Krios) equipped with a direct electron detector. A large dataset of thousands of micrographs (movies) is collected automatically at various defocus values.

-

Image Processing:

-

Preprocessing: The collected movies are corrected for beam-induced motion and dose-weighted. The contrast transfer function (CTF) of each micrograph is estimated.

-

Particle Picking: Software is used to automatically identify and extract images of individual Tc toxin complexes ("particles") from the micrographs.

-

2D Classification: The extracted particles are grouped into classes based on their orientation, and class averages are generated. This step helps to remove junk particles and assess sample quality.

-

3D Reconstruction: An initial 3D model is generated, which is then refined by iteratively aligning the 2D particles to projections of the 3D model. This process, often using software like RELION or cryoSPARC, results in a high-resolution 3D electron density map.

-

-

Model Building and Refinement: An atomic model of the protein complex is built into the cryo-EM density map using software like Coot and subsequently refined using programs like Phenix to optimize geometry and fit to the map.

-

Conclusion

The Tc toxin complex is a highly organized and dynamic molecular machine. Its tripartite structure, featuring a pentameric TcA translocator and a TcB-TcC toxin-filled cocoon, enables a sophisticated, multi-step intoxication process. High-resolution structural studies, predominantly using cryo-EM, have revealed the intricate conformational changes that govern holotoxin assembly, membrane insertion, and the ultimate translocation of its cytotoxic payload. This detailed structural and mechanistic understanding not only illuminates a key bacterial virulence strategy but also provides a robust framework for the rational design of Tc toxins as next-generation biopesticides or as novel, customizable platforms for targeted intracellular protein delivery.

References

- 1. Genome-wide dissection reveals diverse pathogenic roles of bacterial Tc toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Common architecture of Tc toxins from human and insect pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tc Toxin Complexes: Assembly, Membrane Permeation, and Protein Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of a Tc holotoxin pore provides insights into the translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

The Syringe-Like Precision of Tripartite Tc Toxins: A Deep Dive into Their Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Tripartite Toxin complexes (Tc toxins) represent a fascinating and potent family of bacterial protein toxins. Utilized by a range of insect and human pathogens, including species of Photorhabdus, Xenorhabdus, and Yersinia, these megadalton-scale molecular machines employ a unique, syringe-like mechanism to inject toxic enzymes directly into the cytoplasm of host cells.[1][2] Their modularity and efficiency make them not only significant virulence factors but also promising candidates for the development of novel biopesticides and advanced drug delivery systems.[3][4] This technical guide provides an in-depth exploration of the Tc toxin's mechanism of action, detailing the structure and function of its components, the intoxication pathway, quantitative operational parameters, and key experimental methodologies.

The Tripartite Architecture: A Symphony of Specialized Components

The functional Tc holotoxin is a massive complex, typically around 1.7-MDa, assembled from three distinct protein components: TcA, TcB, and TcC.[3] Each component has a highly specialized role in the intoxication process, from host cell recognition to the final delivery of the toxic payload.

-

TcA: The Bell and Syringe. This component, the largest of the three, is responsible for binding to the host cell and forming the translocation channel. TcA monomers (each ~280 kDa) self-assemble into a large, bell-shaped homopentamer of approximately 1.4-MDa. This structure consists of a central, pre-formed α-helical channel shielded by an outer protein shell. The periphery of this shell is decorated with receptor-binding domains (RBDs) that mediate the initial contact with the host cell surface. A conserved trefoil protein knot reinforces the base of the translocation channel, providing stability during the dramatic conformational changes required for membrane insertion.

-

TcB and TcC: The Cocoon and Cargo. The TcB and TcC proteins associate to form a smaller, ~250-kDa cocoon-like complex. This heterodimer encapsulates the actual toxic enzyme, which is the C-terminal hypervariable region (HVR) of the TcC subunit. The TcB component acts as a linker, connecting the cocoon to the TcA channel, and plays a crucial role in gating the release of the toxic enzyme. The N-terminal region of TcC is highly conserved and contributes to the structure of the cocoon, while the C-terminal HVR is diverse and defines the toxin's specific cytotoxic activity. This HVR is autoproteolytically cleaved from the rest of the TcC protein but remains safely housed within the cocoon until translocation is triggered.

The Intoxication Pathway: A Step-by-Step Invasion

The action of Tc toxins is a highly orchestrated, multi-step process that begins with binding to the host cell and culminates in the release of the toxic enzyme into the cytosol. This process can be divided into several key stages:

-

Receptor Binding and Assembly: The TcA pentamer first binds to specific receptors on the host cell surface. These receptors are often glycans or highly glycosylated proteins, such as Lewis X/Y antigens and heparan sulfates. The TcB-TcC cocoon then docks onto the TcA pentamer with subnanomolar affinity, forming the complete, assembly-competent holotoxin. Alternatively, the TcA pentamer can bind to the membrane first, followed by the recruitment of the TcB-TcC cocoon.

-

Endocytosis and pH-Triggered Activation: Following binding, the entire holotoxin complex is typically internalized into the host cell via endocytosis. The acidic environment of the late endosome (a drop in pH) is a critical trigger for the toxin's activation. This low pH destabilizes a "pH-sensitive electrostatic lock" within the TcA shell.

-

Conformational Change and Pore Formation: The acidic trigger induces a massive conformational rearrangement in the TcA component. The outer shell opens, releasing a stretched linker domain that acts as an "entropic spring". This spring-loaded mechanism drives the sharp, α-helical central channel downwards, causing it to puncture and insert into the endosomal membrane, forming a transmembrane pore. This transition from a soluble prepore to a membrane-embedded pore is a rapid, syringe-like injection event.

-

Payload Translocation: The binding of the TcB-TcC cocoon to the TcA channel induces a conformational change in a six-bladed β-propeller domain in TcB, which acts as a gate. This gate opens, allowing the unfolded C-terminal toxic HVR of TcC to be released from the cocoon. The enzyme is then threaded, C-terminus first, through a narrow constriction site and into the TcA translocation channel. The translocation process itself appears to be spontaneous, not requiring a proton gradient or other energy sources, and continues until the entire toxic payload is delivered into the host cell's cytoplasm.

-

Cytotoxic Effect: Once in the cytoplasm, the toxic enzyme refolds and exerts its specific cytotoxic function. Many TcC HVRs are ADP-ribosyltransferases that target key cytoskeletal proteins like actin and Rho GTPases, leading to the disruption of cellular processes, actin clustering, and ultimately, cell death.

Quantitative Insights into Tc Toxin Function

Understanding the quantitative parameters of Tc toxin action is crucial for both fundamental research and translational applications. While data is continually emerging, key measurements provide a glimpse into the toxin's efficiency and dynamics.

| Parameter | Value / Range | Toxin / Component | Significance | Reference(s) |

| Holotoxin Molecular Weight | ~1.7 MDa | Complete TcA-TcB-TcC Complex | Indicates the massive size of the fully assembled molecular machine. | |

| TcA Pentamer Molecular Weight | ~1.4 MDa | TcA Component | Forms the structural backbone and translocation channel of the toxin. | |

| TcB-TcC Cocoon Mol. Weight | ~250 kDa | TcB-TcC Complex | Encapsulates and protects the toxic enzyme payload. | |

| Toxic Payload (HVR) Size | ~30 kDa | TcC Hypervariable Region | The actual enzymatic component delivered into the host cell. | |

| TcA Pore Constriction Site | ~10 Å | TcA Channel | The narrowest point the unfolded toxic enzyme must pass through. | |

| Prepore-to-Pore Transition | < 60 milliseconds (Channel Ejection) | TcA Component | Demonstrates the rapid, syringe-like injection of the translocation pore. | |

| Holotoxin Assembly Affinity | Subnanomolar (TcA + TcB-TcC) | Holotoxin Formation | Indicates a very tight and stable interaction between the components. | |

| Receptor Binding Affinity (KD) | Not precisely determined for all | TcA and Heparin/Lewis X | Interaction with host cell receptors is tight but can be complex. |

Visualizing the Mechanism: Diagrams and Workflows

To better understand the complex series of events in Tc toxin action, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Overall Mechanism of Action

Caption: High-level overview of the tripartite Tc toxin intoxication pathway.

TcA Prepore-to-Pore Transition

Caption: The pH-triggered conformational change of the TcA component.

Experimental Workflow: Cryo-EM Structure Determination

Caption: A typical workflow for determining the structure of a Tc toxin complex using cryo-EM.

Key Experimental Protocols

The study of Tc toxins relies on a combination of molecular biology, biochemistry, and advanced structural biology techniques. Below are summarized methodologies for key experiments.

Recombinant Protein Expression and Purification

-

Expression System: Tc toxin components (TcA, TcB, TcC) are typically expressed recombinantly in Escherichia coli strains like BL21(DE3). Genes are cloned into expression vectors (e.g., pET or pACYC series) with affinity tags (e.g., His-tag, Strep-tag) for purification.

-

Culture and Induction: Cells are grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an optimal optical density (OD₆₀₀ of ~0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18-20°C) for an extended period (16-20 hours) to improve protein solubility and folding.

-

Purification Protocol:

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, imidazole, protease inhibitors) and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cleared lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a high-concentration imidazole gradient.

-

Size Exclusion Chromatography (SEC): For further purification and to isolate correctly folded oligomers (especially the TcA pentamer), the eluate from the affinity step is subjected to SEC on a column like a Superose 6 or Sephacryl S-500. This step separates the target protein from aggregates and other contaminants.

-

Purity Check: Protein purity and integrity are assessed at each stage using SDS-PAGE.

-

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Imaging

-

Sample Preparation: Purified and assembled Tc holotoxin complex (typically at a concentration of 0.5-5 mg/mL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2). The grid is then blotted to create a thin aqueous film and rapidly plunge-frozen into liquid ethane using a vitrification robot (e.g., a Vitrobot). This process, known as vitrification, preserves the sample in a near-native, hydrated state.

-

Microscopy: Data is collected on a high-end transmission electron microscope (TEM) like a Titan Krios, typically operated at 300 kV and equipped with a direct electron detector and an energy filter.

-

Data Collection Strategy: Automated software is used to collect thousands of micrographs of the frozen particles from different angles.

-

Image Processing: A standard single-particle analysis workflow is followed. This involves correcting for beam-induced motion, estimating the contrast transfer function (CTF) of the microscope, automatically picking particles, and classifying them into different 2D and 3D views. The final set of high-quality particles is used to generate a high-resolution 3D reconstruction of the toxin complex.

In-Vitro Toxin Activity Assays

-

Cell Viability Assays: To measure the cytotoxic effect of the toxin, cultured insect or mammalian cells (e.g., HEK293T, Sf9) are incubated with varying concentrations of the assembled holotoxin. Cell viability can be quantified using assays like the MTT assay, which measures metabolic activity, or by using fluorescent dyes that stain for live/dead cells.

-

ADP-Ribosylation Assay: To confirm the enzymatic activity of the TcC payload, an in-vitro ADP-ribosylation reaction can be performed. This typically involves incubating the purified TcC HVR with its substrate protein (e.g., actin) in the presence of biotin-labeled NAD⁺. The transfer of the biotinylated ADP-ribose to the substrate can then be detected by Western blot using streptavidin-HRP.

Conclusion and Future Perspectives

The tripartite Tc toxins are sophisticated nanomachines that have evolved a highly effective mechanism for delivering toxic payloads. High-resolution structural studies, primarily using cryo-EM, have been instrumental in dissecting their syringe-like action, from the initial pH-triggered conformational changes to the final translocation of the enzymatic cargo. The modular nature of the Tc toxin system, particularly the interchangeability of the TcC toxic payload, opens up exciting possibilities for biotechnological applications. By replacing the native toxic HVR with other proteins of interest, such as therapeutic enzymes or imaging agents, Tc toxins could potentially be engineered into a universal protein translocation system for targeted drug delivery. Further research into the specifics of receptor binding across different host species and a deeper understanding of the translocation energetics will be key to unlocking the full potential of these remarkable molecular syringes.

References

- 1. Common architecture of Tc toxins from human and insect pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Architecture of 5 Tc Toxins [mpi-dortmund.mpg.de]

- 3. Structure of a Tc holotoxin pore provides insights into the translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards the application of Tc toxins as a universal protein translocation system - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Roles of TcA, TcB, and TcC Subunits in Tc Toxins

Audience: Researchers, scientists, and drug development professionals.

Abstract

Toxin complexes (Tc) are sophisticated, multi-subunit protein machines employed by a variety of pathogenic bacteria to intoxicate host cells. These toxins utilize a unique syringe-like mechanism to deliver a toxic enzyme directly into the host cytoplasm, leading to cell death. The complex is comprised of three core components: TcA, TcB, and TcC. This technical guide provides a comprehensive examination of the distinct and coordinated roles of each subunit, detailing the molecular mechanisms of assembly, host cell recognition, membrane translocation, and payload delivery. We present a synthesis of current structural and functional data, including quantitative analysis of subunit interactions and detailed methodologies for key experimental approaches used to elucidate the function of these remarkable nano-machines.

The Architecture of the Tc Toxin Holocomplex

The functional Tc toxin is a tripartite complex, often referred to as an ABC toxin, assembled from three distinct protein subunits: TcA, TcB, and TcC. Together, they form a massive holotoxin, typically around 1.7 MDa, that functions as a pre-loaded molecular syringe.[1] The overall mechanism involves the TcA subunit forming a channel through the host cell membrane, through which the toxic component, a domain of the TcC subunit, is delivered from its protective cocoon formed by the TcB and TcC subunits.[2][3]

The Role of the TcA Subunit: The Translocation Apparatus

The TcA subunit is the foundational component of the Tc toxin, responsible for host cell interaction and forming the translocation pore. It self-assembles into a large, bell-shaped homopentamer of approximately 1.4 MDa.[4][5] The structure of the TcA pentamer can be divided into several key functional domains:

-

Receptor-Binding Domains (RBDs): Located on the periphery of the TcA shell, these domains are structurally variable among different Tc toxins, a feature that allows for host specificity by recognizing and binding to various host cell-surface receptors, such as glycans.

-

The Shell: This large outer domain forms the main body of the "bell" and serves to protect the central translocation channel in its pre-pore state. A critical step in toxin activation is a pH-induced conformational change that causes the shell to open.

-

The Translocation Channel: Housed within the shell is a central, α-helical channel. In the pre-pore state, this channel is shielded. Upon activation, a putative entropic spring mechanism, driven by the release of a stretched linker, propels the channel downwards, allowing it to puncture and insert into the host cell membrane.

-

The Linker: This domain connects the central channel to the outer shell. It exists in a stretched conformation in the pre-pore state and contracts upon the pH-triggered opening of the shell, driving the injection of the translocation channel.

The transition from a soluble, benign "pre-pore" to a membrane-inserted, active "pore" is a crucial step, typically triggered by the acidic environment of the late endosome following receptor-mediated endocytosis.

The TcB-TcC Subcomplex: The Protective Cocoon and Toxic Payload

The TcB and TcC subunits form a stable, cocoon-like heterodimer of approximately 250 kDa that encapsulates the toxic enzyme. This structure serves to both protect the toxic payload and regulate its release.

The TcB Subunit: The Gatekeeper

The TcB subunit acts as a crucial adaptor and gatekeeper. It links the TcC subunit to the TcA pentamer. A key feature of TcB is a six-bladed β-propeller domain that forms the interface with TcA. Upon binding to the TcA channel, this β-propeller undergoes a remarkable structural transformation where parts of it completely unfold and refold into an alternative conformation. This conformational change opens a gate, creating a continuous channel from the lumen of the cocoon into the TcA pore, thereby priming the toxic payload for translocation.

The TcC Subunit: The Encapsulated Toxin

The TcC subunit has a dual function. Its N-terminal region, which is highly conserved, contributes to the formation of the cocoon structure in partnership with TcB. The C-terminal portion of TcC is a hypervariable region (HVR) that constitutes the actual toxic enzyme. This HVR is highly diverse across different bacterial species and can possess various enzymatic activities, with ADP-ribosyltransferases being a common example.

A critical event occurs within the assembled TcB-TcC cocoon: the TcC HVR is autoproteolytically cleaved by an aspartyl autoprotease domain also located on TcC. This cleavage separates the toxic HVR from the rest of the cocoon structure, preparing it for its eventual journey into the host cell. The presence of this cleaved, yet encapsulated, HVR is essential for the high-affinity binding of the TcB-TcC cocoon to the TcA pentamer.

Quantitative Data on Tc Toxin Subunits

The precise stoichiometry and molecular weights of the subunits are critical for the assembly and function of the holotoxin. The data below is primarily based on studies of Tc toxins from Photorhabdus luminescens.

| Component | Subunit(s) | Molecular Weight (Approx.) | Stoichiometry in Holotoxin | Function |

| Translocation Unit | TcA | ~280 kDa (monomer) | 5 | Forms a ~1.4 MDa pentameric pre-pore; responsible for receptor binding and membrane channel formation. |

| Cocoon/Payload Unit | TcB | ~170 kDa | 1 | Forms a cocoon with TcC; acts as a gatekeeper for toxin release. |

| TcC | ~100 kDa | 1 | Forms cocoon with TcB; contains the C-terminal toxic HVR (~30 kDa) which is the active payload. | |

| Assembled Holotoxin | TcA, TcB, TcC | ~1.7 MDa | 1 (TcA₅ + TcB₁ + TcC₁) | The complete, functional toxin complex. |

Table 1: Molecular Weights and Stoichiometry of Tc Toxin Subunits.

The assembly of the holotoxin is a high-affinity interaction, ensuring the stable formation of the complex prior to host cell engagement.

| Interacting Components | Binding Affinity (Kᴅ) | Method |

| TcA (pentamer) + TcB-TcC (cocoon) | Sub-nanomolar | Not specified in abstracts. |

Table 2: Binding Affinity of Tc Toxin Components. The presence of the toxic enzyme within the cocoon is essential for this high-affinity interaction.

Mechanism of Action: A Step-by-Step Intoxication Pathway

The intoxication process is a highly orchestrated, multi-step event that ensures the efficient delivery of the toxic payload.

-

Holotoxin Assembly: The TcA pentamer and the TcB-TcC cocoon spontaneously assemble with sub-nanomolar affinity to form the ~1.7 MDa holotoxin.

-

Receptor Binding: The holotoxin binds to specific receptors on the host cell surface via the RBDs of the TcA subunit.

-

Endocytosis: The toxin-receptor complex is internalized into the host cell via endocytosis.

-

pH-Triggered Activation: As the endosome acidifies, the low pH triggers a major conformational change in the TcA subunit, causing its protective shell to open.

-

Membrane Insertion: The stored energy in the TcA linker is released, driving the translocation channel through the endosomal membrane, forming a pore.

-

Payload Translocation: The binding of the TcB-TcC cocoon to the TcA channel has already triggered the opening of the TcB gate. The unfolded TcC HVR is now released from the cocoon and threaded through the continuous channel formed by TcB and TcA, C-terminus first, into the host cell cytoplasm.

-

Cytotoxic Effect: Once in the cytoplasm, the HVR refolds and exerts its enzymatic activity on cellular targets, such as F-actin, disrupting the cytoskeleton and leading to cell death.

Caption: The Tc toxin intoxication pathway.

Key Experimental Protocols

The molecular mechanism of Tc toxins has been elucidated through a combination of structural biology, biochemistry, and cell biology techniques.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in revealing the high-resolution structures of the Tc toxin components in their various conformational states.

Methodology:

-

Protein Expression and Purification: The individual subunits (e.g., TcdA1, TcdB2-TccC3) are typically overexpressed in E. coli strains like BL21(DE3). Purification is achieved using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure sample homogeneity.

-

Complex Assembly: Purified TcA pentamers and TcB-TcC cocoons are incubated together, often in a specific molar ratio, to allow for the formation of the holotoxin complex.

-

Sample Preparation for Cryo-EM: To visualize the membrane-inserted pore state, the complex is reconstituted into lipid nanodiscs. A small volume of the purified sample (3-4 µL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film and plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).

-

Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV, equipped with a direct electron detector. Automated data collection software is used to acquire thousands of micrographs.

-

Image Processing and 3D Reconstruction: Movie frames are aligned to correct for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles are then picked, extracted, and subjected to 2D and 3D classification to sort for homogenous populations. The final 3D reconstruction is generated from the best class of particles, and a molecular model is built into the resulting density map.

Caption: A generalized workflow for Cryo-EM analysis of Tc toxins.

In Vitro Translocation Assay (Liposome Co-sedimentation)

This assay is used to determine if the TcA subunit can form a functional pore in a lipid bilayer and facilitate the translocation of its cargo.

Methodology:

-

Liposome Preparation: Liposomes are prepared to mimic the host cell membrane. A defined mixture of lipids (e.g., POPC, POPE, POPS) in chloroform is dried under nitrogen gas to form a thin lipid film. The film is rehydrated in a buffer (e.g., HEPES, KCl) to form multilamellar vesicles, which are then sonicated or extruded to create small unilamellar vesicles (SUVs).

-

Binding and Translocation Reaction: The purified Tc holotoxin is incubated with the prepared liposomes. The reaction is often triggered by a pH shift (e.g., from pH 7.5 to pH 5.5) to simulate the endosomal environment and induce the prepore-to-pore transition.

-

Co-sedimentation: The mixture is subjected to ultracentrifugation. Liposomes, being dense, will pellet. If the toxin has successfully inserted into the liposome membrane, it will be found in the pellet fraction along with the lipids.

-

Analysis: The supernatant (containing unbound protein) and the pellet (containing liposome-bound protein) are carefully separated. Both fractions are then analyzed by SDS-PAGE and Coomassie staining or Western blotting to visualize the protein distribution. The presence of TcA in the pellet confirms membrane insertion. The release of the TcC HVR into the liposome lumen can also be assessed.

Cell Viability (Cytotoxicity) Assays

These assays are essential for quantifying the toxic potency of the assembled holotoxin on cultured host cells.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured in 96-well plates until a desired confluency is reached.

-

Toxin Treatment: The cells are treated with serial dilutions of the purified Tc holotoxin. Control wells receive buffer only. The plates are incubated for a period sufficient to allow for intoxication (e.g., 24-72 hours).

-

Viability Measurement (MTS/MTT Assay):

-

An MTS or MTT reagent is added to each well.

-

Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the tetrazolium salt (MTS/MTT) into a colored formazan product.

-

The plates are incubated for 1-4 hours to allow for color development.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS).

-

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. The results are typically plotted as percent cell viability versus toxin concentration to determine the concentration at which 50% of cells are killed (IC₅₀).

Conclusion and Future Perspectives

The Tc toxin complex is a highly evolved molecular machine characterized by a clear division of labor among its TcA, TcB, and TcC subunits. The TcA pentamer serves as the delivery vehicle, responsible for host recognition and membrane penetration. The TcB-TcC heterodimer functions as a protective cocoon, safeguarding the toxic TcC HVR payload and regulating its release through a sophisticated, conformationally-driven gating mechanism. This intricate interplay allows pathogenic bacteria to efficiently deliver potent enzymes into host cells, subverting cellular functions.

The modular nature of the Tc toxin system, particularly the exchangeable TcC HVR, presents exciting opportunities for biotechnological and therapeutic applications. By replacing the native toxic HVR with other proteins of interest, it may be possible to engineer Tc toxins as customizable molecular syringes for targeted protein delivery, opening new avenues for drug development and advanced research tools.

References

- 1. Photorhabdus luminescens TccC3 Toxin Targets the Dynamic Population of F-Actin and Impairs Cell Cortex Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Common architecture of Tc toxins from human and insect pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of a Tc holotoxin pore provides insights into the translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Syringe-Like Precision of Tc Toxins: A Technical Guide to Host Membrane Perforation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxin complexes (Tc) represent a sophisticated class of bacterial protein toxins renowned for their potent insecticidal activity and involvement in human pathogenesis.[1] These multi-subunit machines employ a unique syringe-like mechanism to breach the host cell membrane and deliver a toxic enzymatic payload into the cytosol.[2][3] This technical guide provides an in-depth exploration of the molecular choreography underlying Tc toxin-mediated membrane perforation, with a focus on the structural rearrangements, quantitative biophysical parameters, and the key experimental methodologies used to elucidate this process.

The Tc Toxin Holocomplex: A Multi-Component System

The functional Tc toxin holotoxin is a megadalton-sized complex assembled from three distinct protein components: TcA, TcB, and TcC.[4] The assembly and function of this tripartite system are crucial for its toxic activity.

-

TcA (Toxin complex A): This component forms the foundational structure of the toxin, assembling into a large, bell-shaped pentameric complex of approximately 1.4 MDa.[5] The TcA subunit is responsible for binding to host cell receptors, forming the translocation channel, and orchestrating the membrane insertion process. It is itself a complex structure, composed of a protective outer shell and a central, pre-formed α-helical channel.

-

TcB and TcC (Toxin complex B and C): These two subunits associate to form a smaller, cocoon-like structure of about 250 kDa. This TcB-TcC complex encapsulates the C-terminal domain of TcC, a hypervariable region (HVR) of approximately 30 kDa that constitutes the actual toxic enzyme. The TcB-TcC cocoon serves to protect the toxic payload and facilitates its delivery into the TcA channel.

The fully assembled holotoxin, with the TcB-TcC cocoon docked onto the TcA pentamer, represents the soluble, prepore state of the toxin.

The Mechanism of Membrane Perforation: A Step-by-Step Breakdown

The perforation of the host membrane by Tc toxins is a dynamic, multi-step process triggered by environmental cues, primarily a shift in pH. This process involves a significant conformational change from the soluble prepore state to a membrane-inserted pore state.

2.1. Host Cell Recognition and Endocytosis

The initial interaction between the Tc toxin and the host cell is mediated by receptor-binding domains located on the periphery of the TcA shell. These domains recognize specific glycans and glycosylated proteins on the cell surface, triggering receptor-mediated endocytosis. The toxin is thus internalized into an endosomal compartment.

2.2. pH-Triggered Activation and Conformational Change

As the endosome matures, its internal pH decreases. This acidification is a critical trigger for the activation of the Tc toxin. The low pH environment induces a cascade of conformational changes in the TcA subunit, leading to the opening of the outer shell.

2.3. The Prepore-to-Pore Transition: A Syringe-Like Injection

The opening of the TcA shell releases a stretched linker domain that connects the shell to the central translocation channel. This linker is believed to act as an "entropic spring," and its contraction upon shell opening provides the mechanical force to drive the α-helical translocation channel towards the endosomal membrane. This syringe-like motion injects the channel into the lipid bilayer.

The kinetics of this transition are complex, with shell opening being a relatively slow, multi-step process, while the subsequent channel ejection is a rapid event.

2.4. Pore Formation and Toxin Translocation

Once inserted into the membrane, the hydrophobic tip of the translocation channel undergoes a final rearrangement to form a stable, open pore. This pore creates a continuous conduit from the lumen of the TcB-TcC cocoon, through the TcA channel, and across the host membrane into the cytosol.

The toxic HVR, which is unfolded within the cocoon, is then threaded through this channel, C-terminus first, into the host cell's cytoplasm. The translocation process itself appears to be spontaneous and is not thought to require a proton gradient or other energy sources. Inside the cytosol, the toxic enzyme refolds into its active conformation and exerts its cytotoxic effects, often by targeting the actin cytoskeleton.

Quantitative Data on Tc Toxin Pore Formation

The biophysical properties of the Tc toxin pore have been characterized using various techniques, providing key quantitative insights into its function.

| Parameter | Value | Conditions | Reference |

| Holotoxin Molecular Weight | ~1.7 MDa | Assembled TcA, TcB, and TcC | |

| TcA Pentamer Molecular Weight | ~1.4 MDa | - | |

| TcB-TcC Cocoon Molecular Weight | ~250 kDa | - | |

| Toxic HVR Molecular Weight | ~30 kDa | - | |

| Pore Conductance | 125 pS | 150 mM KCl | |

| 397 - 462 pS | Various lipid compositions | ||

| up to 600 pS | Diphytanoyl-phosphatidylcholine | ||

| Pore Diameter (post-insertion) | up to 42 Å | - | |

| Constriction Site Diameter | ~10 Å | Within the TcA channel | |

| Prepore-to-Pore Transition Time | ~28 - 30 hours | In vitro, pH-induced | |

| Shell Opening Time | 60 ms - 1.6 s (heterogeneous) | In vitro, pH-induced | |

| Channel Ejection Time | < 60 ms | In vitro, pH-induced |

Key Experimental Protocols

The elucidation of the Tc toxin's mechanism has been made possible through a combination of structural biology and biophysical techniques. Below are generalized protocols for two of the most critical experimental approaches.

4.1. Cryo-Electron Microscopy (Cryo-EM) of Tc Toxin Complexes

Cryo-EM has been instrumental in determining the high-resolution structures of the Tc toxin in its prepore and pore states.

Methodology:

-

Protein Purification: Purify the individual Tc toxin components (TcA, TcB, TcC) or the assembled holotoxin using standard chromatographic techniques.

-

Sample Preparation for Cryo-EM:

-

Apply a small volume (3-4 µL) of the purified protein complex to a glow-discharged holey carbon grid (e.g., Quantifoil).

-

Incubate for a short period to allow for particle adsorption.

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Plunge-freeze the grid into liquid ethane using a vitrification device (e.g., Vitrobot) to embed the protein complexes in a layer of vitreous ice.

-

-

Data Collection:

-

Transfer the frozen grids to a cryo-electron microscope.

-

Collect a large dataset of images (micrographs) at low electron doses to minimize radiation damage.

-

-

Image Processing and 3D Reconstruction:

-

Perform single-particle analysis using specialized software (e.g., RELION, cryoSPARC). This involves particle picking, 2D classification to select for homogenous particle views, and 3D reconstruction to generate a high-resolution density map of the toxin complex.

-

-

Model Building and Refinement:

-

Build an atomic model of the Tc toxin into the cryo-EM density map and refine it to obtain the final structure.

-

4.2. Black Lipid Bilayer (BLM) Electrophysiology for Pore Characterization

BLM experiments allow for the direct measurement of the ion channel properties of the Tc toxin pore at the single-molecule level.

Methodology:

-

Bilayer Chamber Setup:

-

Use a two-chamber system (cis and trans) separated by a thin partition with a small aperture (50-250 µm).

-

Fill both chambers with an electrolyte solution (e.g., 1 M KCl).

-

-

BLM Formation:

-

Prepare a solution of lipids (e.g., diphytanoyl-phosphatidylcholine) in an organic solvent (e.g., n-decane).

-

"Paint" the lipid solution across the aperture to form a thin lipid film. Over time, this film will thin to form a stable bilayer, which can be monitored by measuring its capacitance (typically 0.4-0.8 µF/cm²).

-

-

Toxin Reconstitution:

-

Add a small amount of the purified TcA component to the cis chamber. The TcA will spontaneously insert into the lipid bilayer.

-

-

Electrophysiological Recording:

-

Apply a transmembrane voltage using Ag/AgCl electrodes placed in each chamber.

-

Use a sensitive amplifier to measure the ionic current flowing through the newly formed TcA pores.

-

Record single-channel currents to determine the conductance, ion selectivity, and gating properties of the pore.

-

The effect of adding TcB-TcC to the cis side can also be investigated to study channel blocking or modulation.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

5.1. Signaling Pathway of Tc Toxin Action

Caption: The sequential steps of Tc toxin action, from host cell binding to cytotoxic effects.

5.2. Experimental Workflow for Cryo-EM Structure Determination

Caption: A generalized workflow for determining the structure of Tc toxins using cryo-EM.

5.3. Experimental Workflow for Black Lipid Bilayer Electrophysiology

Caption: The key steps involved in characterizing Tc toxin pores using black lipid bilayer recordings.

Conclusion and Future Directions

The Tc toxin's mechanism of membrane perforation is a remarkable example of molecular engineering, combining precise recognition, environmentally triggered conformational changes, and a powerful mechanical injection system. The detailed structural and functional understanding of this process, garnered through techniques like cryo-EM and electrophysiology, has not only illuminated a key aspect of bacterial pathogenesis but also opened up new avenues for biotechnological applications. The modular nature of the Tc toxin complex, for instance, presents opportunities for its development as a customizable protein delivery system for therapeutic or research purposes. Future research will likely focus on elucidating the specific host factors that interact with the toxin, further dissecting the energetics of the prepore-to-pore transition, and exploring the full potential of this fascinating molecular machine in drug development and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Multistate kinetics of the syringe-like injection mechanism of Tc toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Structure of a Tc holotoxin pore provides insights into the translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the TcA Subunit: A Technical Guide to its Prepore and Pore States

For Researchers, Scientists, and Drug Development Professionals

The TcA subunit, a central component of the tripartite toxin complexes (Tc) found in various pathogenic bacteria, plays a critical role in the intoxication of host cells. Its remarkable ability to transition from a soluble, benign prepore state to a membrane-inserted, channel-forming pore state is a key event in the delivery of toxic effector domains into the host cytoplasm. Understanding the intricate molecular details of these two conformational states is paramount for the development of novel therapeutics and pest control strategies. This technical guide provides an in-depth analysis of the prepore and pore states of the TcA subunit, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Structural and Functional Landscape of TcA Prepore and Pore States

The transition from the prepore to the pore state involves a significant conformational rearrangement of the TcA subunit, triggered primarily by a decrease in pH. This transformation is essential for the formation of a transmembrane channel that facilitates the translocation of the TcB and TcC components of the Tc toxin complex.

Quantitative Comparison of Prepore and Pore States

The structural differences between the prepore and pore states of the TcA subunit have been elucidated through high-resolution techniques such as cryo-electron microscopy (cryo-EM). The key quantitative parameters are summarized in the tables below.

| Feature | Prepore State | Pore State | Reference |

| Overall Structure | Bell-shaped pentamer | Extended, syringe-like structure | [1][2] |

| Channel State | Closed at the tip | Open, membrane-inserted | [1][3] |

| Environment | Soluble, aqueous environment | Integral membrane protein | [2] |

Table 1: General Characteristics of TcA Prepore and Pore States

| Dimension | Prepore State (Å) | Pore State (Å) | Reference |

| Channel Diameter (at TcB-interacting domain) | ~26 | - | |

| Channel Constriction Point Diameter | 3.9 - 8.9 (depending on species) | Widened | |

| Pore Diameter (after membrane insertion) | - | up to 42 |

Table 2: Dimensional Analysis of the TcA Channel

Kinetics of the Prepore-to-Pore Transition

The transition from the prepore to the pore state is a dynamic process influenced by environmental factors. The kinetics of this transition have been investigated using various biophysical techniques, revealing a multi-step process.

| Kinetic Parameter | Value | Experimental Condition | Reference |

| Overall Transition Time | ~30 hours | In vitro, pH shift | |

| Shell Opening Reaction Time | 3.4 ± 0.2 hours | pH 11.2 | |

| Channel Ejection Transition Time | < 60 milliseconds | Following shell opening |

Table 3: Kinetic Parameters of the TcA Prepore-to-Pore Transition

Experimental Protocols for Studying TcA Conformations

The characterization of the TcA subunit's prepore and pore states relies on a combination of advanced biochemical and biophysical techniques. This section outlines the detailed methodologies for key experiments cited in the study of TcA.

Cryo-Electron Microscopy (Cryo-EM) and Single-Particle Analysis

Cryo-EM has been instrumental in visualizing the high-resolution structures of the TcA subunit in both its prepore and pore conformations.

Experimental Workflow:

Figure 1: Cryo-EM and Single-Particle Analysis Workflow. This diagram outlines the major steps involved in determining the structure of the TcA subunit using cryo-EM, from sample preparation to final model building.

Detailed Methodology:

-

Protein Purification: The TcA subunit is expressed and purified to homogeneity using standard chromatographic techniques.

-

Grid Preparation: A small aliquot of the purified TcA protein (typically 3-4 µL) is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R3/4 300 M Cu).

-

Vitrification: The grid is plunge-frozen in liquid ethane using a vitrification apparatus (e.g., Vitrobot) to embed the protein particles in a thin layer of vitreous ice.

-

Data Collection: Data is collected on a cryo-transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software (e.g., EPU) is used to acquire a large number of movies of the particle-containing areas.

-

Image Processing:

-

Motion Correction: The collected movies are subjected to motion correction to correct for beam-induced sample movement.

-

CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated to correct for the effects of the microscope's optics.

-

Particle Picking: Individual particle images are semi-automatically or automatically picked from the corrected micrographs.

-

2D Classification: The picked particles are subjected to 2D classification to remove noise, aggregates, and poorly formed particles, resulting in a set of 2D class averages representing different views of the protein.

-

3D Reconstruction and Refinement: An initial 3D model is generated ab initio from the 2D class averages. This model is then refined against the raw particle images, often involving iterative steps of 3D classification to sort out conformational heterogeneity, leading to a high-resolution 3D density map. Popular software packages for this workflow include RELION and cryoSPARC.

-

Model Building: An atomic model of the TcA subunit is built into the final 3D density map using molecular modeling software.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy, in conjunction with site-directed spin labeling, is a powerful technique to study the conformational changes and dynamics of the TcA subunit during the prepore-to-pore transition.

Experimental Workflow:

Figure 2: EPR Spectroscopy Workflow. This diagram illustrates the key stages of an EPR experiment to study TcA conformational changes, from protein engineering and sample preparation to data acquisition and analysis.

Detailed Methodology:

-

Site-Directed Mutagenesis and Spin Labeling: Cysteine residues are introduced at specific sites of interest in the TcA protein sequence via site-directed mutagenesis. The purified protein is then chemically modified with a nitroxide spin label, such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSSL).

-

Sample Preparation for EPR: The spin-labeled TcA is concentrated and loaded into a quartz EPR tube. For low-temperature measurements, a cryoprotectant (e.g., glycerol or sucrose) is added, and the sample is flash-frozen in liquid nitrogen.

-

EPR Data Acquisition:

-

Continuous Wave (CW) EPR: CW-EPR spectra are recorded to probe the local environment and mobility of the spin label. Changes in the spectral line shape upon pH shift are indicative of conformational changes.

-

Pulsed EPR (DEER/PELDOR): Double electron-electron resonance (DEER), also known as pulsed electron-electron double resonance (PELDOR), is used to measure the distances between two spin labels introduced at different locations in the protein. This provides direct information on the changes in inter-domain distances during the prepore-to-pore transition.

-

-

Data Analysis: The EPR spectra are analyzed to extract information about the dynamics and accessibility of the spin-labeled sites. DEER data is processed to obtain distance distributions between the spin labels, which can be used to model the conformational states of the TcA subunit.

Molecular Mechanism of the Prepore-to-Pore Transition

The transition of the TcA subunit from its prepore to its pore state is a finely orchestrated process initiated by a decrease in pH. This section details the proposed signaling pathway and the key molecular players involved.

The pH-Sensing and Activation Pathway

The acidic environment of the host cell's endosome is the primary trigger for the conformational cascade that leads to pore formation. The proposed mechanism involves the protonation of specific amino acid residues that act as pH sensors.

Figure 3: Proposed pH-Sensing and Activation Pathway of TcA. This diagram illustrates the sequence of molecular events, starting from a decrease in pH, that leads to the formation of the TcA pore.

Mechanism Description:

-

pH Drop in the Endosome: Upon endocytosis into the host cell, the TcA-containing toxin complex is exposed to the acidic environment of the endosome.

-

Protonation of Key Residues: Specific amino acid residues within the TcA subunit, likely histidine and aspartate residues with pKa values in the endosomal pH range, become protonated. The protonation of these residues alters their charge and hydrogen-bonding capabilities.

-

Increased Electrostatic Repulsion and Destabilization: The change in protonation state leads to increased electrostatic repulsion between different domains of the TcA subunit, disrupting the salt bridges and hydrogen bonds that stabilize the compact prepore conformation.

-

Major Conformational Change: The destabilization of the prepore structure triggers a large-scale conformational change.

-

Shell Opening and Channel Ejection: This conformational change involves two major, asynchronous steps: the opening of the outer shell of the TcA pentamer, followed by the rapid ejection of the central pore-forming α-helical bundle.

-

Membrane Insertion and Pore Formation: The ejected channel inserts into the endosomal membrane, forming a functional transmembrane pore through which the toxic components of the Tc complex can be translocated into the host cell cytoplasm.

Conclusion

The transition of the TcA subunit from a soluble prepore to a membrane-inserted pore is a fascinating example of protein machinery at the nanoscale. A comprehensive understanding of the structural, kinetic, and mechanistic aspects of this process is crucial for the rational design of inhibitors that could block toxin activity and for harnessing the potential of Tc toxins in biotechnological applications. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working to unravel the complexities of this remarkable molecular machine. Further research focusing on the precise identification of the pH-sensing residues and the detailed molecular interactions driving the conformational changes will undoubtedly pave the way for innovative therapeutic and pest control strategies.

References

The Encapsulation of a Toxic Enzyme Within the Tc Toxin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism of how the toxic enzyme is encapsulated within the Toxin complex (Tc) family of insecticidal proteins. Found in various pathogenic bacteria, including Photorhabdus luminescens, Tc toxins are large, multi-subunit protein complexes that employ a unique syringe-like mechanism to deliver a toxic enzyme into host cells.[1][2][3][4] Understanding the precise encapsulation of this enzyme is paramount for leveraging these toxins in novel biopesticide development and for potential therapeutic applications.

Quantitative Data Summary

The Tc toxin holotoxin is a tripartite complex with a total molecular weight of approximately 1.7 MDa.[1] It is composed of three main components: TcA, TcB, and TcC, with a stoichiometry of 5:1:1 (TcA:TcB:TcC).

| Component | Subunit | Molecular Weight (Approx.) | Dimensions/Properties |

| TcA | Pentamer | ~1.4 MDa | Bell-shaped, 18 nm wide and 24 nm long |

| TcB-TcC Cocoon | Heterodimer | ~250 kDa | Encapsulates the toxic enzyme |

| TcB | ~170 kDa | Forms the main body of the cocoon | |

| TcC | ~100 kDa | Contains the toxic enzyme as its C-terminal region | |

| Toxic Enzyme | C-terminal Hypervariable Region (HVR) of TcC | ~30 kDa | Autoproteolytically cleaved and resides within the cocoon |

| Interaction | Technique | Binding Affinity (Kd) | Reference |

| TcA and TcB-TcC | Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) | Sub-nanomolar |

The Encapsulation and Release Mechanism: A Visual Representation

The encapsulation of the toxic enzyme is a multi-step process involving the assembly of the TcB and TcC subunits to form a protective cocoon. The subsequent interaction of this cocoon with the TcA pentamer triggers a series of conformational changes that prime the toxin for delivery.

Assembly of the TcB-TcC Cocoon and Enzyme Encapsulation

The process begins with the formation of a heterodimer between the TcB and TcC proteins. This complex folds into a "cocoon-like" structure that sequesters the C-terminal hypervariable region (HVR) of the TcC subunit. Within this protected environment, the TcC HVR undergoes autoproteolytic cleavage, separating it from the rest of the TcC protein while remaining encapsulated.

Holotoxin Assembly and Priming for Release

The TcB-TcC cocoon, carrying the toxic enzyme, then binds with sub-nanomolar affinity to the pentameric TcA component to form the complete holotoxin. This binding event is critical as it induces a significant conformational change in the six-bladed β-propeller domain of TcB at the base of the cocoon, transitioning it from a "closed" to an "open" state. This rearrangement primes the toxic enzyme for its eventual release into the translocation channel of TcA.

Experimental Protocols

The elucidation of the Tc toxin encapsulation mechanism has been made possible through a combination of advanced biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Protein Expression and Purification

Objective: To produce and purify the individual TcA, TcB, and TcC components for in vitro reconstitution and structural studies. This protocol is based on methods described for Photorhabdus luminescens components.

Materials:

-

E. coli expression strains (e.g., BL21(DE3) or BL21-CodonPlus)

-

Expression vectors containing the genes for TcdA1, TcdB2, and TccC3

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Size-exclusion chromatography (SEC) column (e.g., Superdex 200 or Sephacryl S-500)

-

SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Transformation: Transform the respective expression vectors into competent E. coli cells.

-

Culture Growth: Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 25-75 µM. Continue to culture for 24 hours at a reduced temperature (e.g., 18-20°C).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells using a sonicator or a high-pressure homogenizer.

-

Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.

-

Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto an SEC column equilibrated with SEC buffer to further purify the protein and remove aggregates.

-

Purity Analysis and Storage: Analyze the purity of the protein fractions by SDS-PAGE. Pool the pure fractions, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.

In Vitro Reconstitution of the Tc Holotoxin

Objective: To assemble the functional Tc holotoxin from its purified components.

Procedure:

-

Thaw the purified TcA, TcB, and TcC (or the TcB-TcC complex if purified as such) on ice.

-

Mix the components in a 5:1:1 molar ratio of TcA:TcB:TcC in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Incubate the mixture at room temperature for 1-2 hours to allow for complex formation.

-

(Optional) The assembled holotoxin can be further purified from any unassembled components by size-exclusion chromatography.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the Tc holotoxin in its native-like state.

Grid Preparation (Vitrification):

-

Glow-discharge carbon-coated cryo-EM grids to make them hydrophilic.

-

Apply 3-4 µL of the purified and assembled Tc holotoxin (at a concentration of 0.1-5 mg/mL) to the grid.

-

Blot the grid with filter paper for 2-6 seconds to create a thin film of the sample.

-

Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).

Data Collection:

-

Transfer the vitrified grid to a cryo-transmission electron microscope (cryo-TEM) equipped with a direct electron detector.

-

Collect a series of images (a tilt-series for tomography or multiple images for single-particle analysis) at low electron doses to minimize radiation damage. Typical parameters include a magnification that results in a pixel size of ~1-2 Å, a total electron dose of ~30-50 e-/Å2, and a defocus range of -1 to -3 µm.

Image Processing and 3D Reconstruction:

-

Motion Correction: Correct for beam-induced motion by aligning the frames of each movie.

-

CTF Estimation: Determine the contrast transfer function (CTF) for each micrograph.

-

Particle Picking: Automatically or manually select individual particle projections from the micrographs.

-

2D Classification: Classify the particle images into different 2D class averages to remove noise and select for homogeneous particles.

-

Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

-

3D Classification and Refinement: Iteratively classify the particles into different 3D classes and refine the 3D structure to high resolution using software packages like RELION, CryoSPARC, or EMAN2.

Negative Staining Electron Microscopy

Objective: A rapid, lower-resolution method to visualize the overall morphology of the Tc toxin components and the assembled complex.

Procedure:

-

Glow-discharge a carbon-coated copper grid.

-

Apply 5 µL of the sample (e.g., purified TcA, TcB-TcC, or holotoxin at ~0.01-0.1 mg/mL) to the grid for 1 minute.

-

Blot off the excess liquid with filter paper.

-

Wash the grid by briefly touching it to a drop of deionized water.

-

Blot again and then apply a drop of a negative stain solution (e.g., 2% uranyl acetate or 1% phosphotungstic acid) for 30-60 seconds.

-

Blot off the excess stain and allow the grid to air dry completely.

-

Image the grid in a transmission electron microscope at room temperature.

Analysis of Protein-Protein Interactions

Surface Plasmon Resonance (SPR):

Objective: To quantitatively measure the binding kinetics and affinity between TcA and the TcB-TcC cocoon.

Procedure:

-

Chip Preparation: Immobilize the TcA pentamer (ligand) onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Injection: Inject varying concentrations of the TcB-TcC complex (analyte) over the sensor surface in a continuous flow of running buffer.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.

-

Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC):

Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the TcA and TcB-TcC interaction.

Procedure:

-

Sample Preparation: Dialyze both the TcA and TcB-TcC proteins extensively against the same buffer to minimize heats of dilution. Degas the samples before the experiment.

-

Instrument Setup: Load the TcA solution (e.g., 5-50 µM) into the sample cell of the ITC instrument and the TcB-TcC solution (e.g., 50-500 µM) into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the TcB-TcC solution into the TcA solution while monitoring the heat change.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the two proteins. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Site-Directed Mutagenesis of TcC

Objective: To investigate the role of specific amino acid residues in the autoproteolytic cleavage of the TcC HVR, for example, by creating a non-toxic variant like TccC3(D651A).

Procedure:

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., changing the codon for Aspartic acid at position 651 to Alanine).

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type TcC gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Screening and Sequencing: Select individual colonies, isolate the plasmid DNA, and sequence the TcC gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

This comprehensive guide provides a detailed overview of the encapsulation of the toxic enzyme within the Tc toxin complex, supported by quantitative data, visual representations of the molecular processes, and detailed experimental protocols. This information serves as a valuable resource for researchers in the fields of molecular biology, toxicology, and drug development, facilitating further investigation and application of this fascinating toxin delivery system.

References

- 1. Engineering Photorhabdus luminescens toxin complex (PTC) into a recombinant injection nanomachine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Common architecture of Tc toxins from human and insect pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insecticidal Toxin Complexes from Photorhabdus luminescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Invisible Arsenal: A Technical Guide to the Natural Bacterial Producers of Tc Toxins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the world of Toxin complex (Tc) toxins, potent insecticidal proteins produced by a diverse range of bacteria. This document provides a comprehensive overview of the key bacterial producers, the quantitative characteristics of their Tc toxins, detailed experimental methodologies for their study, and a visual representation of the underlying biological pathways. This guide is intended to serve as a valuable resource for researchers investigating novel biopesticides, developing new drug delivery platforms, and exploring the intricate mechanisms of bacterial pathogenesis.

Natural Producers of Tc Toxins: A Bacterial Rogues' Gallery

First identified in the entomopathogenic bacterium Photorhabdus luminescens, homologs of Tc toxins have since been discovered in a variety of other bacterial genera, including both insect and human pathogens.[1][2][3] These complex, multi-subunit toxins are a key virulence factor, enabling the bacteria to overcome their hosts. The primary natural producers of Tc toxins are found within the following genera:

-

Photorhabdus : These bacteria are symbionts of entomopathogenic nematodes and are renowned for their potent insecticidal activity, largely attributed to Tc toxins.[1][2] P. luminescens is a model organism for studying Tc toxins.

-

Xenorhabdus : Similar to Photorhabdus, Xenorhabdus species are also mutualists of entomopathogenic nematodes and produce Tc toxins to kill their insect hosts.

-

Yersinia : This genus includes the infamous Yersinia pestis, the causative agent of plague. Several Yersinia species, including Y. pestis, Y. pseudotuberculosis, and the insect pathogen Yersinia entomophaga, produce Tc toxins. While the role of Tc toxins in mammalian pathogenesis is still under investigation, in some species, they have been shown to be toxic to mammalian cells and to inhibit phagocytosis.

-

Serratia : Certain species, such as the insect pathogen Serratia entomophila, produce Tc toxins (Sep toxins) that are responsible for causing disease in their insect hosts.

-

Pseudomonas : Some species within this versatile genus, such as Pseudomonas syringae, a plant pathogen, have been found to possess genes encoding Tc toxin homologs.

-

Burkholderia : This genus contains opportunistic pathogens, and evidence suggests that some species may encode Tc toxin homologs.

-

Morganella : This bacterium, often associated with opportunistic infections, has also been identified as a producer of Tc toxins.

Quantitative Data on Tc Toxin Complexes

The Tc toxin complex is a tripartite structure, typically composed of TcA, TcB, and TcC subunits. The TcA component is responsible for binding to the host cell and forming a pore, while the TcB and TcC subunits form a complex that delivers the toxic effector domain into the host cell's cytoplasm. The molecular weights of these subunits and the assembled complexes, along with their toxicity, can vary between bacterial species.

| Bacterial Species | Toxin Component | Predicted/Observed Molecular Weight (kDa) | Assembled Complex Size (kDa) | Stoichiometry (A:B:C) |

| Photorhabdus luminescens | TcdA1 | ~283 | ~1,700 (Holotoxin) | 5:1:1 |

| TcdB2 | ~165 | |||

| TccC3 | ~105 | |||

| Xenorhabdus nematophilus | XptA2 | ~280-285 | ~1,402 | 4:1:1 |

| XptB1 | ~170 | |||

| XptC1 | ~110-112 (cleaved to ~77 and ~30) | |||

| Yersinia pestis | YitA | - | - | - |

| YitB | - | - | - | |

| YipA | ~73 (N-terminus) | |||

| Yersinia entomophaga | Yen-Tc | - | ~2,463 | - |

| Serratia entomophila | SepA | ~262 | - | - |

| SepB | - | - | - | |

| SepC | - | - | - |

Table 1: Molecular Characteristics of Tc Toxin Components from Various Bacteria. The molecular weights and stoichiometry of Tc toxin subunits can differ, reflecting their evolutionary adaptation to different hosts. Data is compiled from multiple sources.

| Bacterial Species | Toxin | Target Insect | LD50 |

| Yersinia entomophaga | Yen-Tc | Plutella xylostella (larva) | 3.91 (± 0.03) ng per larva |

Table 2: Insecticidal Activity of Tc Toxins. The lethal dose 50 (LD50) is a measure of the toxin's potency. More extensive quantitative data is needed for a comprehensive comparison across all Tc toxin producers.

Experimental Protocols

The study of Tc toxins involves a range of molecular biology, biochemical, and toxicological techniques. Below are detailed methodologies for key experiments.

Purification of Native Tc Toxins from Photorhabdus luminescens

This protocol describes the purification of the Tca toxin complex from the culture broth of P. luminescens.

-

Bacterial Culture: Grow P. luminescens in a suitable broth medium (e.g., 2% PP3) in a rotary shaker (225 rpm) at 30°C for 120 hours to allow for toxin secretion.

-

Cell Separation and Concentration: Separate the bacterial cells from the culture broth by centrifugation. Concentrate the supernatant containing the secreted toxins using ultrafiltration with a 100,000-molecular-weight-cutoff membrane.

-

Ion Exchange Chromatography: Mix the concentrated broth with DEAE Sephacel resin and pour it into a column. Elute the proteins with a stepwise gradient of increasing KCl concentrations. The fraction containing oral toxicity typically elutes at around 300 mM KCl.

-